molecular formula C13H17NO2 B3217111 Spiro[chroman-2,4'-piperidin]-6-OL CAS No. 1174924-16-3

Spiro[chroman-2,4'-piperidin]-6-OL

Cat. No.: B3217111
CAS No.: 1174924-16-3
M. Wt: 219.28 g/mol
InChI Key: VBNMQAAVTMCEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[chroman-2,4'-piperidin]-6-OL is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery. This spirocyclic framework, which features a chroman ring system fused to a piperidine via a spirocyclic carbon center, is recognized as a privileged structure in the design of novel bioactive compounds . The incorporation of a hydroxy group at the 6-position provides a key handle for further synthetic modification and influences the compound's electronic properties and potential for forming hydrogen bonds with biological targets. Researchers utilize this core structure to develop new therapeutic agents due to the demonstrated potential of analogous spiro[chromane-2,4'-piperidine] derivatives in various disease models. These analogues have shown promising biological activities, including serving as potent and selective agonists for the 5-HT2C receptor, a target for central nervous system disorders , and as apoptosis-inducing anticancer agents against human cancer cell lines such as breast carcinoma (MCF-7) and ovarian cancer (A2780) . The conformational rigidity imposed by the spirocyclic architecture is a key strategic feature, as it reduces the entropic penalty upon binding to proteins and can lead to improved selectivity and potency . This compound is offered For Research Use Only. It is strictly intended for laboratory research applications and is not approved for use in humans, as a diagnostic agent, or for any therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[3,4-dihydrochromene-2,4'-piperidine]-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-11-1-2-12-10(9-11)3-4-13(16-12)5-7-14-8-6-13/h1-2,9,14-15H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNMQAAVTMCEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)OC3=C1C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10732441
Record name 3,4-Dihydrospiro[1-benzopyran-2,4'-piperidin]-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174924-16-3
Record name 3,4-Dihydrospiro[1-benzopyran-2,4'-piperidin]-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Spiro Chroman 2,4 Piperidin 6 Ol and Its Analogues

Classical and Conventional Synthetic Routes to Spiro[chroman-2,4'-piperidin] Derivatives

Conventional synthetic approaches to the spiro[chroman-2,4'-piperidine] (B174295) core often rely on well-established reactions that build the spirocyclic system through sequential or one-pot condensation and cyclization processes. researchgate.net

Condensation Reactions for Spirocyclic Formation

Condensation reactions are a cornerstone for the formation of the spiro linkage in these derivatives. This approach typically involves the reaction of a chroman-4-one or a related phenolic precursor with a suitable piperidine (B6355638) derivative. The reaction is often catalyzed by either acid or base and may require heat to drive the cyclization process.

A key strategy involves the reaction of a substituted phenol (B47542) with a protected 4-oxopiperidine derivative in the presence of a catalyst like pyrrolidine (B122466). This leads to a cyclized product that forms the spirochroman core. For instance, the reaction of methyl 3-acetyl-4-hydroxy-4'-(methoxymethoxy)-[1,1'-biphenyl]-4-carboxylate with tert-butyl 4-oxopiperidine-1-carboxylate demonstrates this principle, yielding the cyclized spiro product in high yield. clockss.org

Table 1: Example of Condensation Reaction for Spirochroman Synthesis

Reactant 1Reactant 2Catalyst/ReagentsSolventConditionsYieldReference
Methyl 3-acetyl-4-hydroxy-4'-(methoxymethoxy)-[1,1'-biphenyl]-4-carboxylate (10b)tert-Butyl 4-oxopiperidine-1-carboxylate (7)PyrrolidineMethanol (MeOH)Reflux, 12 h86% clockss.org

In a similar vein, analogous spiro[chromane-2,4'-pyrimidine] structures have been synthesized through the acid-catalyzed condensation of 6-styryldihydropyrimidin-2-ones with resorcinols, highlighting the versatility of condensation strategies in forming spirochromane systems. mdpi.com

Friedel-Crafts Acylation and Subsequent Cyclization

The Friedel-Crafts acylation is a powerful method for C-C bond formation on aromatic rings and can be strategically employed to build precursors for spirochroman synthesis. nih.govwikipedia.orgmasterorganicchemistry.com This two-step approach involves an initial acylation of an aromatic substrate, followed by a cyclization step to form the chroman ring.

In a practical synthesis of a key intermediate for a GPR119 agonist, a Friedel-Crafts reaction was performed on methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate using acetyl chloride and aluminum chloride (AlCl₃) as the Lewis acid catalyst. clockss.org This regioselective acylation, followed by demethylation, smoothly produced the desired acetyl-substituted biphenyl (B1667301) phenol (compound 10b), which serves as a direct precursor for the condensation and spirocyclization step described previously. clockss.org

The general mechanism involves:

Formation of an acylium ion from the acyl chloride and Lewis acid. sigmaaldrich.com

Electrophilic aromatic substitution, where the aromatic ring attacks the acylium ion. organic-chemistry.org

The resulting ketone can then participate in a subsequent intramolecular or intermolecular reaction to form the heterocyclic ring.

This method provides a reliable route to functionalized phenols that are primed for cyclization to form the chroman portion of the spirocycle.

Intramolecular Cyclization Strategies for Piperidine Ring Formation

While many syntheses build the chroman ring onto a pre-existing piperidine, other strategies involve the formation of the piperidine ring itself via intramolecular cyclization. General methodologies for creating spiropiperidines can be adapted for this purpose. These methods often involve forming a carbocyclic or heterocyclic ring onto a preformed piperidine ring through intramolecular displacement, lactamization, or ring-closing metathesis. whiterose.ac.uk

Strategies that could be applied to form the piperidine ring of the spiro[chroman-2,4'-piperidine] system include:

Reductive Amination: An appropriately substituted chroman with a ketone-bearing side chain could undergo intramolecular reductive amination to form the piperidine ring.

Palladium-Catalyzed Cyclization: Intramolecular palladium-catalyzed reactions are frequently used to construct nitrogen-containing heterocycles. ru.nl A precursor containing a suitable leaving group and an amine on the chroman backbone could be cyclized to form the spiro-piperidine ring. rsc.org

1,3-Dipolar Cycloaddition: This approach, used for synthesizing other spiropiperidines, involves the reaction of a 1,3-dipole with a suitable dipolarophile to construct the piperidine ring in a spirocyclic fashion. whiterose.ac.uk

These strategies represent versatile, though less commonly reported, pathways to the spiro[chroman-2,4'-piperidine] core, offering alternative disconnections for complex synthetic targets.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), which form a product from three or more starting materials in a single operation, offer significant advantages in terms of efficiency and atom economy. nih.gov While direct MCRs for Spiro[chroman-2,4'-piperidin]-6-OL are not extensively documented, analogous systems have been assembled using this powerful approach.

A notable example is the Prins-type cyclization, which has been used to synthesize spirocyclic tetrahydropyrans, a structure closely related to the chroman system. This reaction involves the three-component coupling of a cyclic ketone, a homoallylic alcohol, and an acid like methanesulfonic acid. nih.gov This strategy could conceivably be adapted by using a protected 4-oxopiperidine as the ketone component to access the spiro[chroman-2,4'-piperidine] skeleton in a highly convergent manner.

Advanced and Stereoselective Synthesis Protocols

Modern synthetic methods, particularly those employing transition metal catalysis, provide advanced tools for constructing complex molecules like this compound with high precision and stereocontrol.

Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura) in Spirochroman Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide or triflate, is particularly prominent. youtube.comyoutube.com This reaction has been successfully applied to the synthesis of functionalized spiro[chroman-2,4'-piperidine] derivatives.

A key example is the synthesis of an intermediate for a GPR119 agonist, where a Suzuki coupling was used to attach a phenylmethanol group at the 6-position of the spirochroman core. clockss.org The reaction coupled tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate with (4-(hydroxymethyl)phenyl)boronic acid. clockss.org

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide. youtube.com

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step facilitated by a base. youtube.com

Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

This method is highly valuable for introducing diversity at specific positions of the spiro[chroman-2,4'-piperidine] scaffold, allowing for the synthesis of a wide array of analogues for structure-activity relationship studies.

Table 2: Example of Suzuki-Miyaura Coupling in Spirochroman Synthesis

Aryl HalideBoronic AcidCatalystBaseSolventConditionsReference
tert-Butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate (5)(4-(Hydroxymethyl)phenyl)boronic acid (4)Pd(PPh₃)₄Na₂CO₃DME / Water90 °C, 18 h clockss.org

Rhodium(II)-Catalyzed O–H Insertion and Subsequent Cyclization Strategies

A powerful strategy for the construction of spirocyclic frameworks involves a tandem sequence initiated by a Rhodium(II)-catalyzed insertion of a carbene into an O–H bond, followed by a base-promoted cyclization. While not yet documented for the direct synthesis of this compound itself, this methodology has been successfully applied to create analogous spiroheterocycles, showcasing its potential for this target scaffold. beilstein-journals.orgbeilstein-journals.orgnih.govbeilstein-archives.org

The general approach utilizes a diazo compound, such as a diazoarylidene succinimide, as a carbene precursor. In the presence of a Rhodium(II) catalyst, typically Rh₂(esp)₂, the diazo compound generates a rhodium carbene intermediate. beilstein-journals.orgbeilstein-journals.org This highly reactive species then undergoes insertion into the O–H bond of a suitable substrate, such as a brominated alcohol or a propiolic acid. beilstein-journals.orgnih.gov This insertion step forms a key intermediate which is then subjected to base-promoted intramolecular cyclization to yield the final spirocyclic product. beilstein-journals.orgbeilstein-archives.orgresearchgate.net For instance, the reaction of a diazo reagent with 3-bromopropan-1-ol, catalyzed by Rh₂(esp)₂, leads to the formation of a spiro-tetrahydrofuran ring system after cyclization. beilstein-journals.orgbeilstein-journals.org This two-step, one-pot procedure is valued for its efficiency and ability to generate complex spiro compounds in good to high yields under mild conditions. beilstein-journals.orgresearchgate.net

The choice of substrate and base is critical for the success of the cyclization step. The protocol has proven effective for creating various spiro-annulated oxygen-containing heterocycles like furan-2(5H)-ones and tetrahydrofurans. beilstein-journals.orgnih.gov The adaptability of this O-H insertion/cyclization cascade suggests its viability for constructing the chroman portion of the this compound scaffold, provided a suitable piperidine-containing diazo precursor or alcohol substrate is designed.

Radical-Mediated Cyclization Techniques

Radical-mediated cyclizations offer a robust alternative for synthesizing spirocyclic structures, including the core of this compound. These methods rely on the generation of a radical species that cyclizes intramolecularly to form the spiro-linkage.

One prominent technique is photoredox catalysis, which allows for the construction of spirocyclic piperidines from linear aryl halide precursors under mild conditions. nih.gov This approach uses a strongly reducing organic photoredox catalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) to the aryl halide. nih.gov This results in the formation of an aryl radical, which then undergoes a regioselective cyclization onto a tethered olefin. The resulting cyclic radical is then terminated through a hydrogen-atom transfer (HAT) to yield the desired spiropiperidine scaffold. nih.gov This method is advantageous as it avoids the use of toxic reagents or precious metals. nih.gov

Another relevant approach is thiol-mediated acyl radical cyclization. In this method, an enone-aldehyde is treated with a thiol and a radical initiator like azobisisobutyronitrile (AIBN). researchgate.net The process generates an acyl radical that cyclizes to form spirocyclic 1,4-diketones in moderate to good yields. researchgate.net Additionally, silver-catalyzed radical cascade cyclization has been used to synthesize chroman-4-ones. rsc.org This reaction employs an oxidizing system like AgNO₃/K₂S₂O₈ to generate radicals from precursors such as 4-hydroxycoumarins, which then react with 2-(allyloxy)arylaldehydes to build the chroman-4-one structure. rsc.org These diverse radical-based strategies highlight the potential for assembling the spiro[chroman-piperidine] framework through carefully designed radical precursors.

Enantioselective Synthetic Pathways

Achieving stereocontrol is crucial in medicinal chemistry, and several enantioselective pathways have been developed for spiro[chroman-piperidine] type structures. These methods aim to produce a single enantiomer, which often exhibits superior biological activity.

One successful strategy involves asymmetric domino reactions using chiral catalysts. For example, the efficient construction of spiro chromanone–thiochroman complexes has been achieved with high yields and excellent enantioselectivity using a novel bifunctional indane catalyst. rsc.org Another powerful technique is kinetic resolution. The kinetic resolution of racemic N-Boc-spirocyclic 2-arylpiperidines has been accomplished with high enantiomeric ratios by employing the chiral base n-BuLi/sparteine. whiterose.ac.uk This method selectively reacts with one enantiomer, allowing the other to be recovered in an enantioenriched form. whiterose.ac.uk

In a specific application related to GPR119 agonists, a particular enantiomer, (R)-29, was identified as the more potent drug candidate from a series of spiro[chromane-2,4'-piperidine] derivatives. nih.gov The synthesis of this specific (R)-enantiomer was a key step in its development, underscoring the importance of enantioselective synthesis in creating optimized therapeutic agents. nih.govclockss.org These examples demonstrate that through the use of chiral catalysts, reagents, or resolution techniques, specific stereoisomers of this compound and its analogues can be selectively synthesized.

Derivatization Strategies for Functional Group Modification on the this compound Scaffold

N-Acyl/Aroyl Derivatization on the Piperidine Moiety

A common and effective strategy for modifying the spiro[chroman-piperidine] scaffold is the derivatization of the piperidine nitrogen. The secondary amine of the piperidine ring serves as a convenient handle for introducing a wide variety of substituents via N-acylation or N-aroylation. This modification is typically one of the final steps in the synthetic sequence. researchgate.netresearchgate.net

The synthesis generally involves an amidation reaction between the free amine of the spiro[chromane-2,4'-piperidine] core and a carboxylic acid. researchgate.net This reaction is often facilitated by a peptide coupling agent to form a reactive ester intermediate, which then readily reacts with the piperidine nitrogen. researchgate.netresearchgate.net This method has been used to synthesize extensive libraries of novel N-acyl/aroyl spiro[chromane-2,4'-piperidin]-4(3H)-one analogues for biological screening. researchgate.netdocumentsdelivered.com

Examples of N-Substituents on the Piperidine Moiety
Derivative TypeReagentKey MethodReference
N-AcylVarious Aliphatic/Aromatic AcidsAmide coupling agent researchgate.net
N-AroylVarious Aromatic AcidsAmide coupling agent documentsdelivered.com
N-SulfonylSulfonyl ChlorideReaction with amine researchgate.net

Modifications on the Chroman Ring System

Functionalization of the chroman ring is a key strategy for tuning the properties of spiro[chroman-piperidine] compounds. Modifications at various positions of the chroman system can significantly impact pharmacological activity, solubility, and metabolic stability.

One approach involves constructing the chroman ring from pre-functionalized starting materials. For instance, a practical synthesis of a GPR119 agonist intermediate involved a Friedel-Crafts reaction on a 4'-methoxy-[1,1'-biphenyl]-4-carboxylate precursor, which ultimately forms the substituted chroman ring. clockss.org This allows for the introduction of substituents onto the phenyl portion of the chroman scaffold at an early stage.

Another versatile method is the condensation reaction of a piperidine-containing precursor with substituted phenols. The synthesis of spiro[chroman-2,4'-pyrimidin]-2'(3'H)-ones has been achieved through the acid-catalyzed condensation of styrylpyrimidines with various resorcinol (B1680541) derivatives, such as 2-methylresorcinol (B147228) and pyrogallol. mdpi.com This directly installs different substitution patterns on the chroman ring system, demonstrating a powerful method for creating structural diversity.

Strategies for Chroman Ring Modification
StrategyExample PrecursorsResulting ModificationReference
Building from substituted precursors4'-Methoxy-[1,1'-biphenyl]-4-carboxylateSubstitution on the phenyl part of the chroman clockss.org
Condensation with substituted phenolsResorcinol, 2-Methylresorcinol, PyrogallolHydroxyl and methyl groups on the chroman ring mdpi.com

Introduction of Heterocyclic Moieties onto the Spiro Scaffold

Incorporating additional heterocyclic rings onto the spiro[chroman-piperidine] framework is a sophisticated strategy to explore new chemical space and modulate biological activity. These additional rings can be fused or appended to either the chroman or piperidine portions of the scaffold.

One direct approach involves building a heterocycle around the spiro center itself. For example, a series of spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones were synthesized by reacting styrylpyrimidines with resorcinols. mdpi.com In this case, the piperidine ring is replaced by a pyrimidinone ring, showcasing how different heterocyclic systems can be integrated at the spiro-junction.

Process Development Considerations for Scalable Synthesis

The successful transition of a synthetic route from laboratory-scale to industrial-scale production for compounds like this compound and its analogues requires careful consideration of several key factors. These include the cost and availability of starting materials, the efficiency and safety of the chemical transformations, the potential for hazardous byproducts, and the ease of purification. A critical aspect of process development is the selection of a synthetic strategy that is not only high-yielding but also robust, reproducible, and economically viable for large-scale manufacturing.

A significant challenge often encountered in the synthesis of complex biaryl structures, which can be precursors to the spiro[chroman-2,4'-piperidine] scaffold, is the reliance on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. clockss.org While widely used in medicinal chemistry for its reliability in constructing carbon-carbon bonds, this methodology presents several potential drawbacks for industrial applications. clockss.org These concerns include:

Genotoxicity: Some arylboronic acids have been identified as potential mutagens or carcinogens based on computational assessments, raising safety concerns. clockss.org

Catalyst Residues: Strict regulations limit the amount of residual palladium in the final API, often requiring levels below 10 ppm for orally administered drugs. Achieving this necessitates dedicated and often costly purification steps. clockss.org

Process Control: The efficiency of the Suzuki-Miyaura coupling on a large scale is sensitive to various parameters, including the choice of palladium ligand and base, ligand particle size, and the stringent control of moisture and oxygen levels. clockss.org

To circumvent these issues, alternative synthetic strategies are often developed. For instance, in the synthesis of a key intermediate for a GPR119 agonist, an initial route involving the Suzuki-Miyaura coupling between tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate and (4-(hydroxymethyl)phenyl)boronic acid was replaced. clockss.org The process development focused on a Friedel-Crafts-based approach, which avoided the use of palladium and boronic acids. clockss.org This revised strategy involved the regioselective acylation of methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate, followed by demethylation to yield a key ketone intermediate. clockss.org This ketone was then reacted with tert-butyl 4-oxopiperidine-1-carboxylate and pyrrolidine to afford the cyclized spiro-chroman product in a high yield of 86%. clockss.org

Further process optimization can involve the investigation of various reaction conditions for key steps. For example, the reduction of an intermediate spirochromanol-piperidine compound to the desired spirochroman-piperidine has been explored under different conditions to maximize yield and efficiency. clockss.org

Table 1: Investigation of Reaction Conditions for the Deoxygenation of a Spirochromanol-Piperidine Intermediate clockss.org
EntryReagentSolventTemperature (°C)Time (h)Yield (%)
1Et3SiH, CF3CO2HCH2Cl2---
2TiCl4, Me2NH·BH3CH2Cl20 to rt3.583
35% Pd-C, H2AcOHrt to 8028-

As shown in Table 1, the use of a combination of titanium tetrachloride (TiCl4) and dimethylamine (B145610) borane (B79455) (Me2NH·BH3) in dichloromethane (B109758) (CH2Cl2) proved to be a highly efficient method, providing the desired product in an 83% yield after 3.5 hours. clockss.org In contrast, catalytic hydrogenation using palladium on carbon (Pd-C) in acetic acid (AcOH) was less successful under the tested conditions. clockss.org The use of triethylsilane (Et3SiH) and trifluoroacetic acid (CF3CO2H) also resulted in deoxygenation. clockss.org Such systematic studies are crucial for identifying the most suitable and scalable conditions for a given transformation.

The synthesis of the core chroman-4-one structure, a common precursor to spiro[chroman-2,4'-piperidine] derivatives, also offers avenues for process optimization. researchgate.net Radical cascade reactions, for instance, are noted for their high efficiency, environmentally benign nature, and potential for reducing reaction times, making them attractive for large-scale synthesis. researchgate.net Metal-free conditions, such as the use of (NH4)2S2O8 to generate radicals from oxalates for cascade cyclizations, represent a practical and convenient method for producing ester-containing chroman-4-ones. mdpi.com

Ultimately, the goal of process development is to establish a synthetic route that is not only scientifically sound but also practical, safe, and cost-effective when implemented on an industrial scale. This involves a multi-faceted approach of route selection, reaction optimization, and careful consideration of regulatory and environmental requirements.

Structure Activity Relationship Sar Elucidation for Spiro Chroman 2,4 Piperidin 6 Ol Analogues

Identification of Key Pharmacophoric Elements within the Spiro[chroman-2,4'-piperidin]-6-OL Core

The this compound scaffold is recognized as an important pharmacophore, serving as a structural component in numerous drug candidates and biochemical probes. researchgate.net The key pharmacophoric elements of this core are responsible for its interaction with various biological targets. Molecular interaction studies of the closely related spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold reveal that the oxygen atom within the chroman ring can participate in hydrogen bonding interactions with amino acid residues in the target protein. researchgate.net For this compound, the hydroxyl group at the 6-position of the chroman ring introduces a critical hydrogen bond donor and acceptor, which can significantly influence target binding and selectivity.

The charged piperidine (B6355638) nitrogen is another crucial element, often forming strong salt bridge interactions with acidic residues, such as aspartic acid, in the binding site of receptors. nih.gov Furthermore, the rigid chroman scaffold itself can engage in aromatic stacking interactions, such as π–π stacking, with aromatic amino acid residues like phenylalanine. nih.gov The spirocyclic nature of the core imparts conformational rigidity, which is a key feature in the design of selective ligands. nih.gov

Impact of Substituent Variation on Biological Activity and Selectivity

The biological activity and selectivity of this compound analogues can be finely tuned by modifying the substituents on both the piperidine and chroman rings.

The substituent on the piperidine nitrogen plays a pivotal role in the interaction with biological targets. In studies of related spiro[chromane-2,4'-piperidine] derivatives as histone deacetylase (HDAC) inhibitors, a variety of N-aryl and N-alkylaryl substituents have been explored. researchgate.net It was found that compounds with 4-fluorobenzyl and 2-phenylethyl spirocycles exhibited improved pharmacokinetic profiles and superior in vivo antitumor activity. researchgate.net This suggests that the nature and size of the N-substituent can significantly impact not only the potency but also the drug-like properties of the molecule. For G-protein-coupled receptor 119 agonists, a terminal benzyl-type bulky substituent on the piperidine nitrogen was identified as a defining structural feature for potent activity. nih.gov

N-SubstituentTargetKey Findings
4-Fluorobenzyl HDACImproved pharmacokinetic profile and in vivo antitumor activity. researchgate.net
2-Phenylethyl HDACEnhanced in vivo antitumor activity and lower clearance rate. researchgate.net
Benzyl-type bulky substituent GPR119Identified as a key feature for potent agonistic activity. nih.gov

Modifications to the chroman ring of the spiro[chroman-2,4'-piperidine] (B174295) scaffold have been shown to significantly affect target affinity and selectivity. In the development of 5-HT2C receptor partial agonists based on the spiro[chromene-2,4'-piperidine] core, it was discovered that the introduction of a small halogen atom, such as chlorine or fluorine, at the 7-position of the chromene moiety enhances both potency and selectivity for the 5-HT2C receptor. nih.gov Specifically, the 7-chloro analogue was identified as the most potent and selective partial agonist in the series. nih.gov This highlights the sensitivity of the binding pocket to the electronic and steric properties of substituents on the aromatic portion of the chroman ring.

Chroman Ring ModificationTargetImpact on Activity
7-Chloro substitution 5-HT2C ReceptorIncreased potency and selectivity. nih.gov
7-Fluoro substitution 5-HT2C ReceptorImproved potency and selectivity. nih.gov

A key advantage of the spirocyclic scaffold is the inherent conformational restriction it imposes on the molecule. This rigidity reduces the entropic penalty upon binding to a target, which can lead to higher affinity. The initial design of novel spiro[chromane-2,4'-piperidine] derivatives as G-protein-coupled receptor 119 agonists exploited this conformational restriction in the linker-to-tail moiety of the molecule. nih.gov The stereochemistry of the spiro center is also a critical factor, as different diastereomers can exhibit significantly different biological activities. nih.govmdpi.com This is because the spatial arrangement of the substituents is crucial for optimal interaction with the chiral environment of a biological target. nih.govmalariaworld.org The diastereoselective synthesis of related spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones has demonstrated that stereoselectivity can be controlled to isolate the more active diastereomer. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling in Scaffold Optimization

Quantitative structure-activity relationship (QSAR) and three-dimensional QSAR (3D-QSAR) studies are powerful computational tools for understanding the relationship between the chemical structure and biological activity of a series of compounds. For a series of N-substituted spiropiperidine analogues acting as nociceptin/orphanin FQ (NOP) receptor agonists, a 3D-QSAR model was successfully developed using the comparative molecular-field analysis (CoMFA) method. nih.gov This model demonstrated good predictive ability and highlighted the importance of electrostatic/hydrogen-bonding and steric/hydrophobic interactions for the affinity of these compounds. nih.gov The insights gained from such models can guide the rational design of new analogues of this compound with improved potency and selectivity by indicating favorable and unfavorable regions for substituent modifications.

Bioisosteric Replacements and Their Effects on Activity Profiles

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic profile, or reducing toxicity. spirochem.com In the context of the this compound scaffold, bioisosteric replacements can be applied to various parts of the molecule. For instance, the piperidine ring itself can be replaced with other cyclic amines or spirocyclic systems to modulate properties such as basicity, lipophilicity, and metabolic stability. researchgate.net The 2-azaspiro[3.3]heptane structure has been proposed as a bioisosteric replacement for the piperidine ring, leading to improved solubility and reduced metabolic degradation in some bioactive compounds. enamine.net Similarly, the phenolic hydroxyl group at the 6-position could potentially be replaced with other hydrogen bond donors or acceptors to fine-tune interactions with the target.

Molecular and Cellular Mechanisms of Action for Spiro Chroman 2,4 Piperidin 6 Ol and Its Analogues

Modulation of G-Protein Coupled Receptors (GPCRs)

Analogues of Spiro[chroman-2,4'-piperidin]-6-OL have been identified as potent modulators of several G-protein coupled receptors, demonstrating both agonistic and antagonistic activities that are central to their therapeutic potential.

G-protein coupled receptor 119 (GPR119) has emerged as a promising target for the treatment of type 2 diabetes and obesity due to its role in glucose homeostasis. clockss.org This receptor is primarily expressed in pancreatic islet β-cells and incretin-releasing L-cells in the gastrointestinal tract. clockss.orgnih.gov Activation of GPR119 stimulates the Gs alpha subunit (Gαs), which in turn activates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This elevation in cAMP enhances glucose-dependent insulin (B600854) secretion from β-cells and promotes the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from intestinal L-cells. nih.gov

Researchers have successfully designed and synthesized novel spiro[chromane-2,4'-piperidine] derivatives as potent GPR119 agonists. nih.gov By employing a strategy of conformational restriction in the molecule's linker-to-tail moiety, scientists developed a series of potent compounds. nih.gov For instance, extensive structure-activity relationship (SAR) studies led to the identification of an optimized drug candidate, (R)-29, which exhibited an EC50 value of 54 nM. nih.gov Another study identified a spirocyclic cyclohexane (B81311) derivative, compound 17, which showed potent agonistic activity with an EC50 of 4 nM. nih.gov This compound also demonstrated a hypoglycemic effect in rats by promoting insulin secretion in a glucose-dependent manner. nih.gov

The development of these agonists often involves the synthesis of key intermediates such as (4-(spiro[chromane-2,4'-piperidin]-6-yl)phenyl)methanol. clockss.org One identified potent GPR119 agonist, (R)-1,1,1-trifluoropropan-2-yl 6-(4-(((pyridin-2-ylmethyl)sulfonyl)methyl)phenyl)spiro[chromane-2,4'-piperidine]-1'-carboxylate, demonstrated an EC50 of 54 nM and a significant hypoglycemic effect in mice. clockss.org

Table 1: GPR119 Agonistic Activity of Selected Spiro[chromane-2,4'-piperidine] Analogues

CompoundEC50 (nM)Key Features
(R)-29 54Optimized drug candidate from SAR studies. nih.gov
Compound 17 4Spirocyclic cyclohexane derivative with high three-dimensionality. nih.gov
Compound 1 54(R)-1,1,1-trifluoropropan-2-yl derivative with in vivo hypoglycemic effect. clockss.org
Lead Compound 11 369Initial lead compound from design exploiting conformational restriction. nih.gov

The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor in the central and peripheral nervous systems that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine, dopamine, and noradrenaline. mdpi.comunisi.it Antagonists of H3R block this feedback inhibition, leading to increased neurotransmitter release, which makes them potential therapeutic agents for a variety of neurological and metabolic disorders. unisi.it

The piperidine (B6355638) moiety, a core component of the this compound structure, has been identified as a critical structural element for dual activity at both histamine H3 and sigma-1 (σ1) receptors. unisi.it Studies comparing piperidine-containing compounds to their piperazine (B1678402) counterparts have shown that the piperidine ring is influential for achieving high affinity at the H3R. unisi.it For example, spiro[isochroman-piperidine] analogues have been synthesized and shown to inhibit histamine release, demonstrating the applicability of the spiro-piperidine scaffold in modulating the histaminergic system. nih.gov

The development of CNS-sparing H3R antagonists is of particular interest for treating peripheral conditions without causing central side effects. mdpi.com One such antagonist, PF00868087, has shown promise in preventing diabetes-associated gastrointestinal complications by counteracting the decrease in inhibitory neuronal nitric oxide synthase (nNOS) and the increase in excitatory substance P in the myenteric plexus. mdpi.com This highlights the therapeutic potential of peripherally restricted H3R antagonists based on scaffolds like spiro-piperidine.

Enzyme Inhibition and Allosteric Modulation

The spiro[chroman-2,4'-piperidine] (B174295) framework has also proven to be a versatile template for designing potent inhibitors of various enzymes implicated in disease, ranging from metabolic disorders to cancer.

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a rate-limiting step in fatty acid biosynthesis. The inhibition of ACC is a key strategy for treating metabolic diseases like obesity and diabetes by shifting energy metabolism from fatty acid synthesis to fatty acid oxidation. nih.govgoogle.com

Various spiro[chroman-2,4'-piperidin]-4-one derivatives have been designed and synthesized as highly potent ACC inhibitors, with several compounds demonstrating inhibitory activity in the low nanomolar range. nih.gov A novel series of spirocyclic-diamine based inhibitors was developed to mimic the structural rigidity and hydrogen-bonding pattern observed in the co-crystal structure of a known spirochromanone inhibitor. nih.gov This approach led to the discovery of isoform non-selective ACC inhibitors, with the lead compound inhibiting de novo lipogenesis in rat hepatocytes with an IC50 of 0.30 μM. nih.gov

Structure-activity relationship studies have been crucial in optimizing these inhibitors. nih.govnih.gov For example, modifying the spiro-lactone ring and other parts of the molecule led to the development of a spiro-imide derivative with potent ACC inhibitory activity and favorable pharmacokinetic profiles in rats. nih.gov

Table 2: ACC Inhibitory Activity of Selected Spiro[chroman-2,4'-piperidine] Analogues

Compound TypeIC50Mechanism/Significance
Spiro[chroman-2,4'-piperidin]-4-one derivatives Low nM rangePotent in vitro ACC inhibitory activity. nih.gov
Spirocyclic-diamine derivative (Lead 3.5.1) 0.30 µMInhibited de novo lipogenesis in rat hepatocytes. nih.gov
Spiro-imide derivative (8c) PotentImproved metabolic stability and favorable pharmacokinetics. nih.gov

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell proliferation.

Novel spirochromane piperidine derivatives incorporating Schiff's bases have been synthesized and evaluated for their potential as dual inhibitors of EGFR and HER2. nih.gov This research was built on the rationale that both spirochromanes and Schiff's bases are known to possess anticancer properties. nih.gov The synthesized compounds were tested for their antiproliferative activities against various cancer cell lines, and docking studies were performed to understand their binding modes within the active sites of EGFR and HER2 tyrosine kinases. nih.gov A separate study synthesized a series of spiro[chroman-2,4'-piperidin]-4-one derivatives and found that a compound with a sulfonyl spacer exhibited potent cytotoxic activity, inducing apoptosis and causing cell cycle arrest in breast cancer cells. researchgate.net

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone tails. youtube.comyoutube.com This action leads to a more compact chromatin structure, repressing gene transcription. youtube.com In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. HDAC inhibitors can reverse this effect, causing histone hyperacetylation and leading to cell cycle arrest, differentiation, and apoptosis in malignant cells. researchgate.netyoutube.com

The spiro[chromane-2,4'-piperidine] scaffold has been successfully utilized to develop potent HDAC inhibitors. nih.govnih.gov The design strategy often involves combining the rigid spirocyclic core with a zinc-binding group, such as a hydroxamic acid moiety, which is essential for interacting with the zinc ion in the HDAC active site. researchgate.netnih.gov This work has led to the discovery of spirocyclic compounds with good oral bioavailability and significant tumor growth inhibition in xenograft models. researchgate.netnih.gov Further exploration led to the discovery of a new class of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives, which showed potent HDAC inhibition in the nanomolar range and remarkable stability in microsomes. researchgate.net

Structure-activity relationship profiling of spirocyclic nicotinyl aminobenzamide derivatives identified compounds with enhanced potency and selectivity for HDAC1/HDAC2 over HDAC3. nih.gov

Table 3: HDAC Inhibitory Activity of Selected Spiro[chromane-2,4'-piperidine] Analogues

Compound ClassActivity/FindingSignificance
Spiro[chromane-2,4'-piperidine] hydroxamic acids Potent HDAC inhibition, in vivo antitumor activity. researchgate.netnih.govCombination of privileged spiro-scaffold with a zinc-binding group. researchgate.netnih.gov
Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives Potency around 100 nM, submicromolar IC50 against tumor cells. researchgate.netNew class with remarkable metabolic stability. researchgate.net
Spirocyclic nicotinyl aminobenzamides Selective for HDAC1/HDAC2 over HDAC3. nih.govSAR studies led to enhanced isoform selectivity. nih.gov

Other Enzyme Target Interactions

Analogues of this compound have been identified as inhibitors of several key enzymes implicated in a variety of diseases. The versatility of the spiro[chromane-2,4'-piperidine]-4(3H)-one pharmacophore has made it a valuable component in the development of new biologically active substances. nih.gov

One significant area of investigation is in metabolic disorders, where derivatives have been synthesized as potent inhibitors of Acetyl-CoA Carboxylase (ACC) . nih.gov Several of these compounds demonstrated ACC inhibitory activity in the low nanomolar range. nih.gov For instance, compound 38j was shown to decrease the respiratory quotient in mice, indicating an increase in whole-body fat oxidation. nih.gov The scaffold has also been explored for its interaction with Carbonic Anhydrases . nih.gov

In the context of infectious diseases, spiro[chroman-2,4'-piperidin]-4-one analogues have shown promise. One derivative, PS08, exhibited significant anti-tuberculosis activity by targeting Mycobacterium tuberculosis tyrosine phosphatase (PtpB) . nih.gov Furthermore, spiro-piperidine derivatives have demonstrated potent antileishmanial activity by targeting the antifolate pathway through the inhibition of dihydrofolate Reductase (DHFR) and pteridine reductase (PTR1) in Leishmania major. nih.gov

Additionally, this class of compounds has been developed as histone deacetylase (HDAC) inhibitors , a well-established target for cancer therapy. researchgate.net The development of dual-target inhibitors has also been a successful strategy, with some spirooxindole derivatives engineered to act as both HDAC and MDM2 inhibitors. nih.gov

Table 1: Enzyme Targets of this compound Analogues

Enzyme Target Therapeutic Area Finding Citation
Acetyl-CoA Carboxylase (ACC) Metabolic Disorders Compounds show low nanomolar inhibitory activity. nih.gov
Carbonic Anhydrases Various Identified as a potential target. nih.gov
Mtb tyrosine phosphatase (PtpB) Tuberculosis Compound PS08 showed significant inhibition (MIC of 3.72 μM). nih.gov
DHFR and PTR1 Leishmaniasis Active compounds showed sub-micromolar IC50 values against L. major. nih.gov
Histone Deacetylase (HDAC) Cancer Identified as a recognized anticancer target for spirochromanes. researchgate.net

Ion Channel Modulation

The interaction of this compound analogues with ion channels is an emerging area of research, revealing mechanisms that could be harnessed for conditions like neuropathic pain.

While direct, extensive research on the sodium channel inhibitory mechanisms of this compound itself is not widely detailed in the current literature, the broader class of piperidine derivatives is known to interact with these channels. Further investigation is required to fully elucidate the specific interactions and therapeutic potential of this particular scaffold in modulating sodium channel activity.

The Transient Receptor Potential Melastatin 8 (TRPM8) channel, a sensor for cold temperatures and cooling agents, is a validated target for pain, particularly chemotherapy-induced cold allodynia. nih.gov Research has shown that increased expression of TRPM8 channels is linked to the cold hypersensitivity experienced after treatment with drugs like oxaliplatin. nih.gov Spiro-piperidine derivatives have been investigated as TRPM8 antagonists. For example, spiro[chromane-2,4'-piperidine]-1'-carboxamides have been specifically explored as TRPM8 antagonists, suggesting that the broader class of spiro-piperidines has potential in this area. nih.gov This line of inquiry points toward a plausible mechanism for alleviating sensory neuropathies through the modulation of TRPM8 channels. nih.gov

Protein-Protein Interaction (PPI) Disruption

A key strategy in modern drug discovery is the disruption of protein-protein interactions (PPIs) that drive disease pathology. Analogues of this compound, particularly spiro-oxindoles, have proven to be effective modulators of one of the most critical PPIs in cancer biology.

The interaction between the p53 tumor suppressor protein and its negative regulator, murine double minute 2 (MDM2), is a focal point for cancer therapy. mdpi.com In many cancers with wild-type p53, the protein's tumor-suppressing function is abrogated by overexpression of MDM2, which targets p53 for degradation. nih.govmdpi.com Inhibiting this interaction can unleash p53, allowing it to induce cell cycle arrest and apoptosis in cancer cells. mdpi.com

Spiro-oxindole derivatives, which share a spirocyclic core with this compound, have been successfully designed as potent, specific, and non-peptide small-molecule inhibitors of the p53-MDM2 interaction. mdpi.comnih.gov These compounds occupy a deep hydrophobic cavity on the MDM2 protein, preventing it from binding to p53. nih.gov This disruption leads to the reactivation of the p53 pathway. nih.gov

Table 2: Activity of Spiro-oxindole Analogues as p53-MDM2 Inhibitors

Compound Class/ID Activity Metric Value Key Finding Citation
Spiro-oxindole (MI-63) Ki (binding to MDM2) 3 nM Highly potent and selective inhibitor. nih.gov
Spirooxindole (11b) Enzyme Inhibition (MDM2) 68% Acts as a dual inhibitor of MDM2 and HDAC. nih.gov

Cellular Response Pathways Induced by this compound Analogues

The engagement of this compound analogues with their molecular targets triggers distinct downstream cellular signaling cascades, leading to specific physiological outcomes.

A primary response, driven by the inhibition of the p53-MDM2 interaction, is the activation of the p53 pathway. nih.gov This leads to an increase in the protein levels of p53 and its downstream target, p21. nih.gov The elevation of these proteins initiates cellular responses such as cell cycle arrest and apoptosis . For example, one potent spiro[chroman-2,4'-piperidin]-4-one derivative was found to induce early apoptosis and cause cell cycle arrest in the sub-G1 and G2-M phases in breast cancer cells.

In a different context, novel spiro[chromanone-2,4'-piperidine]-4-one derivatives have been shown to interfere with the bacterial fatty acid synthesis process . One such compound was found to decrease the lipid content of the cell membrane and increase its permeability, ultimately disrupting the integrity of the bacterial cell. nih.gov This was confirmed by qRT-PCR results showing interference with the mRNA expression of genes related to fatty acid synthesis, including ACC, ACP, and Fab family genes. nih.gov

Induction of Apoptosis in Target Cells

Analogues of this compound have demonstrated the ability to induce programmed cell death, or apoptosis, in human cancer cells. Mechanistic studies on a series of spiro[chroman-2,4'-piperidin]-4-one derivatives revealed their potential as apoptosis-inducing agents. researchgate.net

One particularly potent derivative, designated as Compound 16, which features a sulfonyl spacer, was shown to significantly induce early apoptosis in MCF-7 human breast carcinoma cells after 24 hours of treatment. researchgate.net This was observed through flow cytometry analysis, which detected a more than three-fold increase in the population of cells in the early stages of apoptosis. researchgate.net Further evidence of apoptosis is the documented increase in the sub-G1 cell population, a common marker for apoptotic cells, following treatment with this compound. researchgate.net

Cell Cycle Perturbation and Arrest Mechanisms

In addition to inducing apoptosis, spiro[chroman-2,4'-piperidine] analogues perturb the normal progression of the cell cycle, leading to arrest at critical checkpoints. This is a key mechanism for their anticancer activity.

The active sulfonyl-containing derivative, Compound 16, was found to cause a significant accumulation of MCF-7 cells in the G2-M phase of the cell cycle. researchgate.net This arrest prevents the cells from entering mitosis, ultimately leading to cell death. Other derivatives within the spiro[chromane-2,4'-piperidine] class have been developed as inhibitors of histone deacetylase (HDAC), which are known to influence cell cycle progression. nih.gov

Modulation of Proliferation in Biological Systems

A primary therapeutic effect of these compounds is the inhibition of cellular proliferation, particularly in cancer cell lines. The cytotoxic activity of a novel series of spiro[chroman-2,4'-piperidin]-4-one derivatives was evaluated against three human cancer cell lines: MCF-7 (breast), A2780 (ovarian), and HT-29 (colorectal). researchgate.net

The study revealed that structural modifications to the scaffold significantly impact potency. Compound 16, which contains a sulfonyl spacer, exhibited the most powerful cytotoxic activity, with IC50 values ranging from 0.31 to 5.62 μM. researchgate.net In contrast, a derivative with a bulky trimethoxyphenyl group (Compound 15) was the least potent, with IC50 values between 18.77 and 47.05 μM, suggesting that steric hindrance may interfere with target binding. researchgate.net The antiproliferative effects are also a characteristic of analogues that function as HDAC inhibitors. nih.gov

Compound DerivativeTarget Cell LineIC50 (μM)
Compound 16 (Sulfonyl spacer) MCF-7 (Breast)0.31
A2780 (Ovarian)5.62
HT-29 (Colorectal)Not specified
Compound 15 (Trimethoxyphenyl) MCF-7 (Breast)18.77
A2780 (Ovarian)47.05
HT-29 (Colorectal)Not specified

Data sourced from studies on spiro[chroman-2,4'-piperidin]-4-one derivatives. researchgate.net

Anti-angiogenic Mechanisms Targeting VEGFR-2 Protein

While various heterocyclic compounds are known to act as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) to prevent angiogenesis, current scientific literature does not provide specific evidence of this compound or its direct analogues employing this mechanism. nih.govnih.gov The inhibition of tumor-related angiogenesis is a critical strategy in cancer therapy, but a direct link between this specific spiro-chroman scaffold and VEGFR-2 has not been established in available research. nih.gov

Multi-target Pharmacology and Polypharmacology Aspects

The spiro[chroman-2,4'-piperidine] scaffold demonstrates remarkable polypharmacology, meaning its derivatives can be engineered to interact with multiple, distinct biological targets. This versatility makes it a "privileged scaffold" in drug discovery. researchgate.net Depending on the functional groups attached to the core structure, analogues can be tailored to address a variety of diseases through different mechanisms.

Known targets for this class of compounds include:

Induction of Cytotoxicity: As detailed above, certain derivatives are potent cytotoxic agents against various cancer cell lines. researchgate.net

Histone Deacetylase (HDAC) Inhibition: A series of spiro[chromane-2,4'-piperidine] derivatives have been prepared as novel HDAC inhibitors, which have shown in vivo antitumor activity. nih.gov

Acetyl-CoA Carboxylase (ACC) Inhibition: Other analogues have been designed as inhibitors of ACC, a key enzyme in fatty acid synthesis, with several compounds showing inhibitory activity in the low nanomolar range. nih.gov

G-Protein-Coupled Receptor 119 (GPR119) Agonism: A distinct set of derivatives have been identified as potent and orally bioavailable agonists for GPR119, a receptor involved in glucose homeostasis, making them promising candidates for the treatment of type 2 diabetes. clockss.org

This ability to modulate diverse targets such as enzymes (HDAC, ACC) and receptors (GPR119) highlights the significant therapeutic potential and structural flexibility of the spiro[chroman-2,4'-piperidine] framework.

Future Directions and Emerging Research Avenues for Spiro Chroman 2,4 Piperidin 6 Ol

Development of Novel Spiro[chroman-2,4'-piperidin] Hybrid Scaffolds

The development of novel hybrid scaffolds based on the spiro[chroman-2,4'-piperidin] core is a burgeoning area of research. The inherent three-dimensionality and structural rigidity of the spirocyclic system make it an excellent foundation for molecular hybridization, a strategy that involves combining two or more pharmacophores to create a single molecule with multiple pharmacological activities. This approach can lead to compounds with improved efficacy, novel mechanisms of action, and better drug-like properties.

Future research will likely focus on the design and synthesis of hybrid molecules that incorporate the spiro[chroman-2,4'-piperidin] scaffold with other known biologically active moieties. For instance, the fusion of this scaffold with pyrimidine rings has already yielded novel spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones with promising antimicrobial and antioxidant activities mdpi.comnih.gov. The continued exploration of such hybrid structures could lead to the discovery of next-generation therapeutic agents.

Exploration of Uncharted Biological Targets and Pathways

While derivatives of Spiro[chroman-2,4'-piperidin]-6-OL have been investigated for their effects on several known biological targets, a vast landscape of potential molecular interactions remains unexplored. Current research has identified a range of targets for various analogs, highlighting the scaffold's therapeutic versatility. nih.gov

Future research will undoubtedly focus on identifying and validating novel biological targets for this class of compounds. This will involve a combination of target-based and phenotypic screening approaches to uncover previously unknown mechanisms of action. A deeper understanding of the signaling pathways modulated by these compounds will be crucial for elucidating their full therapeutic potential and identifying new disease indications. Recent studies have already pointed towards novel applications, such as the inhibition of fatty acid synthesis in pathogens, suggesting a wealth of untapped opportunities. nih.govresearchgate.net

Compound Series/Derivative Investigated Biological Target/Activity Potential Therapeutic Area
Spiro[chromane-2,4'-piperidin]-4-one derivativesEpidermal Growth Factor Receptor (EGFR) familyCancer
Spiro[chromane-2,4'-piperidine] derivativesG-protein-coupled receptor 119 (GPR119) agonistsType 2 Diabetes
Spiro[chroman-2,4'-piperidin]-4-one derivativesAcetyl-CoA carboxylase (ACC) inhibitorsMetabolic disorders
Spiro[chromane-2,4'-piperidine]hydroxamic acid derivativesHistone deacetylase (HDAC) inhibitorsCancer
Spiro[chromene-2,4′-piperidine] derivatives5-HT2C receptor partial agonistsMental health disorders
Spiro-[chromane-2,4'-piperidin]-4(3H)-one derivativesMycobacterium tuberculosis tyrosine phosphatase (PtpB)Tuberculosis
Spiro[chromanone-2,4'-piperidine]-4-one derivativesBacterial fatty acid synthesisInfectious diseases

Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability

The advancement of synthetic methodologies is crucial for the efficient and sustainable production of spiro[chroman-2,4'-piperidin] derivatives. While classical methods for the construction of this spirocyclic system exist, there is a growing need for more atom-economical, enantioselective, and environmentally friendly synthetic routes.

Future research in this area will likely focus on the development of novel catalytic systems, such as organocatalysis and transition-metal catalysis, to facilitate the asymmetric synthesis of these compounds. This will be critical for accessing enantiomerically pure derivatives, which often exhibit different pharmacological profiles. Furthermore, the exploration of flow chemistry and other green chemistry techniques will be essential for developing scalable and sustainable manufacturing processes. An example of progress in this area is the diastereoselective synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, where the choice of acid catalyst was found to control the stereochemical outcome. mdpi.comnih.gov

Application in Targeted Molecular Probe Development

The development of targeted molecular probes is a powerful tool for studying biological systems and for diagnostic applications. The spiro[chroman-2,4'-piperidin] scaffold, with its proven affinity for various biological targets, is an ideal candidate for the development of such probes.

Future research is expected to focus on the design and synthesis of spiro[chroman-2,4'-piperidin]-based probes that are conjugated to reporter molecules, such as fluorescent dyes or radioisotopes. These probes could be used to visualize and quantify the distribution of their biological targets in cells and tissues, providing valuable insights into disease pathogenesis and drug action. For example, fluorescently labeled derivatives could be used in high-content screening and cellular imaging assays, while radiolabeled analogs could be developed as PET imaging agents for in vivo studies.

High-Throughput Screening and Mechanistic Profiling

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets or cellular phenotypes. The application of HTS to libraries of spiro[chroman-2,4'-piperidin] derivatives will be instrumental in accelerating the discovery of new lead compounds.

Future efforts will likely involve the use of increasingly sophisticated HTS platforms, including automated nanoscale synthesis and screening, to explore a wider range of chemical space and biological targets. rsc.org Following initial hit identification, detailed mechanistic profiling will be crucial to understand how these compounds exert their biological effects. This will involve a suite of biochemical and cell-based assays to elucidate their mechanism of action, including studies on apoptosis, cell cycle arrest, and effects on specific signaling pathways. researchgate.net

Rational Design for Improved Selectivity and Efficacy based on Mechanistic Insights

As our understanding of the biological targets and mechanisms of action of spiro[chroman-2,4'-piperidin] derivatives grows, so too will our ability to rationally design next-generation compounds with improved selectivity and efficacy. Structure-activity relationship (SAR) studies, guided by computational modeling and molecular docking, will continue to be a key strategy in this endeavor. nih.gov

Future research will leverage detailed mechanistic insights to inform the design of compounds that are highly selective for their intended target, thereby minimizing off-target effects. For instance, a deep understanding of the binding interactions between a spiro[chroman-2,4'-piperidin] derivative and its target protein can guide the modification of the scaffold to enhance potency and selectivity. This iterative process of design, synthesis, and biological evaluation will be critical for optimizing the therapeutic potential of this promising class of compounds.

Q & A

Q. How should researchers report conflicting cell cycle arrest data (e.g., sub-G1 vs. G2/M phase accumulation)?

  • Methodological Answer :
  • Flow cytometry gating : Re-analyze raw data with stringent debris exclusion .
  • Combined staining : Use BrdU/PI dual labeling to distinguish apoptosis (sub-G1) from mitotic arrest (G2/M) .
  • Transparent reporting : Disclose instrument settings (e.g., BD FACSCalibur at 488 nm) and analysis software (e.g., FlowJo v10) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.